molecular formula C13H18N2O3 B1501489 (4-(Cyclohexylamino)-3-nitrophenyl)methanol CAS No. 509094-02-4

(4-(Cyclohexylamino)-3-nitrophenyl)methanol

Cat. No. B1501489
Key on ui cas rn: 509094-02-4
M. Wt: 250.29 g/mol
InChI Key: DBXDPBYWCFZXOR-UHFFFAOYSA-N
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Patent
US07132438B2

Procedure details

To a solution of 4-cyclohexylamino-3-nitrobenzyl alcohol (21.0 g, 83 mmol) in DCM (300 mL) was added powdered 4 Å molecular sieves (15 g) and N-methyl morpholine-N-oxide monohydrate (10.8 g, 92.2 mmol). Tetra-n-propylammonium perruthenate (VII) (2.91 g, 8.28 mmol) was then added in a single portion. An initial exotherm was controlled using an ice bath, and then the reaction mixture was stirred at room temperature for 18 hr. The mixture was then reduced to ˜100 mL by evaporation, and loaded onto a column of silica (400 g). The column was eluted with acetone:hexane 1:3 and the spot at 0.30 was collected, affording 4-cyclohexylamino-3-nitrobenzaldehyde as a yellow solid. (11.0 g, 44.3 mmol): 1H NMR (CDCl3, 300 MHz) δ 9.60 (s, 1 H), 8.32 (s, 1 H), 7.71 (d, J=10 Hz,1 H), 6.73 (d, J=10 Hz, 1 H) 3.46–3.32 (m, 1 H), 1.90–1.15 (m, 10 H).
Quantity
21 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step Two
Quantity
2.91 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:7][C:8]2[CH:15]=[CH:14][C:11]([CH2:12][OH:13])=[CH:10][C:9]=2[N+:16]([O-:18])=[O:17])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.O.C[N+]1([O-])CCOCC1>C(Cl)Cl.[Ru]([O-])(=O)(=O)=O.C([N+](CCC)(CCC)CCC)CC>[CH:1]1([NH:7][C:8]2[CH:15]=[CH:14][C:11]([CH:12]=[O:13])=[CH:10][C:9]=2[N+:16]([O-:18])=[O:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
C1(CCCCC1)NC1=C(C=C(CO)C=C1)[N+](=O)[O-]
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
10.8 g
Type
reactant
Smiles
O.C[N+]1(CCOCC1)[O-]
Step Three
Name
Quantity
2.91 g
Type
catalyst
Smiles
[Ru](=O)(=O)(=O)[O-].C(CC)[N+](CCC)(CCC)CCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 18 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was then reduced to ˜100 mL by evaporation
WASH
Type
WASH
Details
The column was eluted with acetone:hexane 1:3
CUSTOM
Type
CUSTOM
Details
the spot at 0.30 was collected

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(CCCCC1)NC1=C(C=C(C=O)C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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